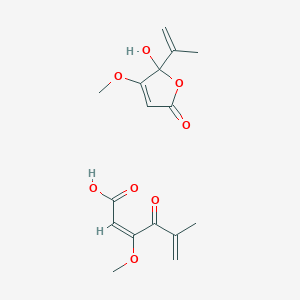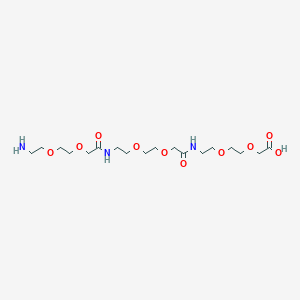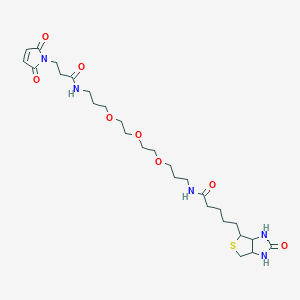
Biotin-dPEG(R)3-MAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-dPEG®3-MAL is a compound that combines biotin with a discrete polyethylene glycol (dPEG) linker and a maleimide group. This compound is widely used in bioconjugation applications due to its ability to form stable thioether linkages with free thiol groups in biomolecules. The dPEG linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-dPEG®3-MAL is synthesized by attaching biotin to one end of a dPEG linker and a maleimidopropyl moiety to the other end. The maleimide group reacts with free thiols to form stable thioether linkages. The synthesis involves the following steps:
- Activation of biotin with a suitable activating agent.
- Coupling of activated biotin with the dPEG linker.
- Introduction of the maleimide group to the other end of the dPEG linker .
Industrial Production Methods: The industrial production of Biotin-dPEG®3-MAL involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction conditions such as temperature, pH, and reaction time.
- Purification steps like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Biotin-dPEG®3-MAL primarily undergoes Michael addition reactions, where the maleimide group reacts with free thiol groups to form stable thioether linkages .
Common Reagents and Conditions:
Reagents: Free thiol-containing biomolecules, N,N’-dimethylacetamide (DMAC) as a solvent.
Conditions: pH range of 6.5 – 7.5, ambient temperature.
Major Products: The major product formed from these reactions is a biotinylated biomolecule with a stable thioether linkage .
Scientific Research Applications
Biotin-dPEG®3-MAL has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in biotinylation reactions.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for detection and purification.
Medicine: Used in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the creation of biotinylated, dPEG-modified nucleosides and biomimetic nanoparticles
Mechanism of Action
Biotin-dPEG®3-MAL exerts its effects through the well-known Michael reaction between the maleimide group and free sulfhydryl groups. This reaction allows for site-specific biotin labeling of molecules in aqueous media. The dPEG spacer provides precise spacing between the biotin moiety and the labeled molecule, enhancing water solubility and reducing immunogenicity .
Comparison with Similar Compounds
- Biotin-dPEG®11-MAL
- Biotin-dPEG®23-MAL
- Bis-MAL-dPEG®3
Comparison: Biotin-dPEG®3-MAL is unique due to its short-chain, discrete PEG linker, which provides precise spacing and reduces immunogenicity. Compared to Biotin-dPEG®11-MAL and Biotin-dPEG®23-MAL, Biotin-dPEG®3-MAL has a shorter linker, making it suitable for applications requiring minimal spacing between the biotin moiety and the labeled molecule .
Properties
IUPAC Name |
N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXTKIIGXBNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
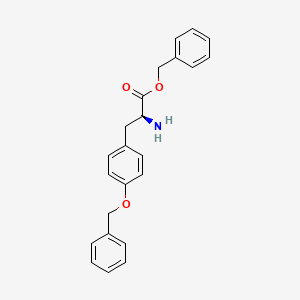
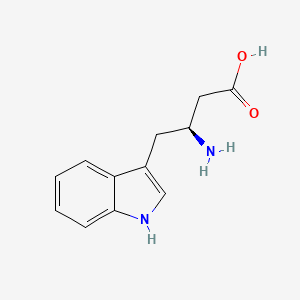
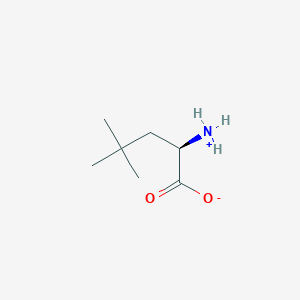
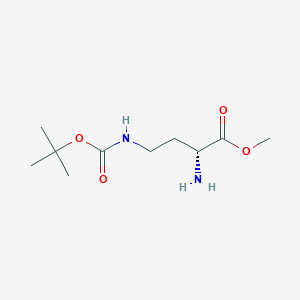
![prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839195.png)
![5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B7839203.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B7839216.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B7839218.png)
![(3S,7S)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B7839222.png)
![(2S,3R)-3-[(3E,7E)-nona-3,7-dienoyl]oxirane-2-carboxamide](/img/structure/B7839225.png)

